

# An In-depth Technical Guide to 1-Ethylpiperazine (CAS Number: 5308-25-8)

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## Compound of Interest

Compound Name: 1-Ethylpiperazine

Cat. No.: B041427

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Ethylpiperazine** (CAS No. 5308-25-8), a key chemical intermediate in various industrial and pharmaceutical applications. This document details its physicochemical properties, synthesis, analytical characterization, and safety information, presenting quantitative data in structured tables and outlining detailed experimental protocols.

## Physicochemical Properties

**1-Ethylpiperazine** is a cyclic organic compound featuring a piperazine ring substituted with an ethyl group.<sup>[1]</sup> It typically appears as a clear, colorless to pale yellow liquid with a distinct amine-like or ammonia-like odor.<sup>[1][2]</sup> This compound is soluble in water and common organic solvents, making it a versatile reagent in various chemical reactions.<sup>[1][2][3]</sup>

Table 1: Physicochemical Properties of **1-Ethylpiperazine**

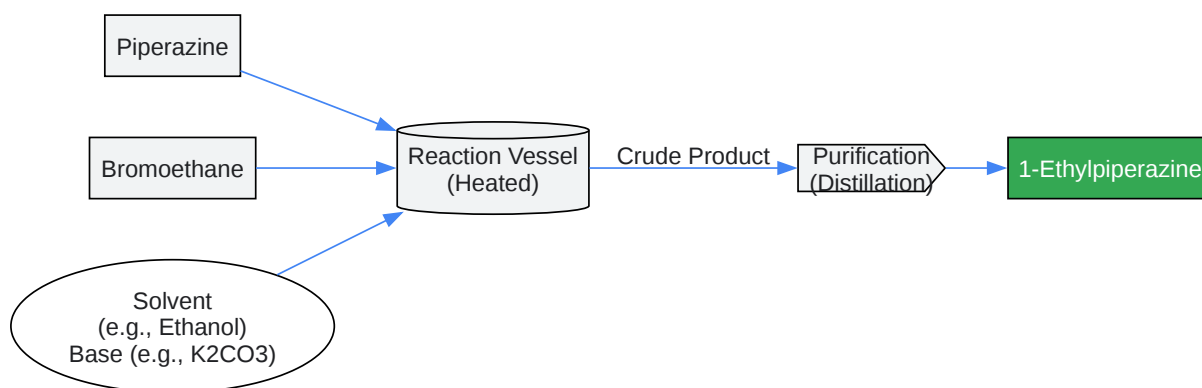
Property	Value	Reference(s)
CAS Number	5308-25-8	[4]
Molecular Formula	C <sub>6</sub> H <sub>14</sub> N <sub>2</sub>	[1][4]
Molecular Weight	114.19 g/mol	[4]
Appearance	Clear colorless to pale yellow liquid	[1][2]
Odor	Amine-like, ammonia-like	[1][2]
Boiling Point	157 °C	[4]
Melting Point	-60 °C	[2][5]
Density	0.899 g/mL at 25 °C	[4]
Refractive Index (n <sub>20/D</sub> )	1.469	[4]
Flash Point	43 °C (109.4 °F) - closed cup	[4]
Water Solubility	Soluble	[2][3][6]
pKa	9.27 ± 0.10 (Predicted)	[6]

## Synthesis of 1-Ethylpiperazine

Several synthetic routes for **1-Ethylpiperazine** have been documented. A prevalent method involves the direct alkylation of piperazine.

### Synthesis via Alkylation of Piperazine

One common laboratory and industrial-scale synthesis involves the reaction of piperazine with an ethylating agent, such as bromoethane. This method is noted for its relatively simple process and fewer by-products.[7]



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Caption: Synthesis of **1-Ethylpiperazine** via Alkylation.

#### Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine in a suitable polar solvent like ethanol.
- **Addition of Reagents:** Add a base, such as potassium carbonate, to the mixture. Slowly add bromoethane to the reaction mixture.
- **Reaction Conditions:** Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
- **Purification:** Remove the solvent under reduced pressure. The resulting crude product is then purified by fractional distillation to yield pure **1-Ethylpiperazine**.<sup>[8]</sup>

Another reported method involves the reaction of piperazine with acetonitrile or acetaldehyde.<sup>[7]</sup> An alternative synthesis route starts from ethylamine and ethylene oxide, which undergo

addition and cyclization, though this often requires high reaction temperatures.<sup>[2][3]</sup>

## Analytical Characterization

The identity and purity of **1-Ethylpiperazine** are typically confirmed using a combination of spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **1-Ethylpiperazine**.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data for **1-Ethylpiperazine**

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
<sup>1</sup> H	~1.05	triplet	3H	-CH <sub>3</sub>
<sup>1</sup> H	~2.40	quartet	2H	-CH <sub>2</sub> -CH <sub>3</sub>
<sup>1</sup> H	~2.45	triplet	4H	Piperazine ring protons adjacent to N-ethyl
<sup>1</sup> H	~2.85	triplet	4H	Piperazine ring protons adjacent to -NH
<sup>13</sup> C	~12	-	-	-CH <sub>3</sub>
<sup>13</sup> C	~46	-	-	Piperazine ring carbons adjacent to -NH
<sup>13</sup> C	~52	-	-	-CH <sub>2</sub> -CH <sub>3</sub>
<sup>13</sup> C	~54	-	-	Piperazine ring carbons adjacent to N-ethyl

Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and experimental conditions.

#### Experimental Protocol for NMR Analysis:

- **Sample Preparation:** Prepare a solution of **1-Ethylpiperazine** (approximately 10-20 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl<sub>3</sub> or D<sub>2</sub>O) in a standard 5 mm NMR tube.
- **Instrumentation:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:** Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:** Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-150 ppm). Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to <sup>1</sup>H NMR.
- **Data Processing:** Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **1-Ethylpiperazine**.

Table 3: Key IR Absorption Bands for **1-Ethylpiperazine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200-3400	Medium, Broad	N-H stretch (secondary amine)
2970-2930	Strong	C-H stretch (aliphatic, asymmetric)
2850-2800	Strong	C-H stretch (aliphatic, symmetric)
1470-1440	Medium	C-H bend (scissoring)
1200-1000	Strong	C-N stretch

Note: Peak positions and intensities can vary based on the sampling method.

#### Experimental Protocol for FTIR Analysis:

- **Sample Preparation:** As **1-Ethylpiperazine** is a liquid, it can be analyzed neat. Place a small drop of the liquid between two KBr or NaCl plates to form a thin film.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ). Acquire a background spectrum of the clean plates first and then the sample spectrum.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **1-Ethylpiperazine**.

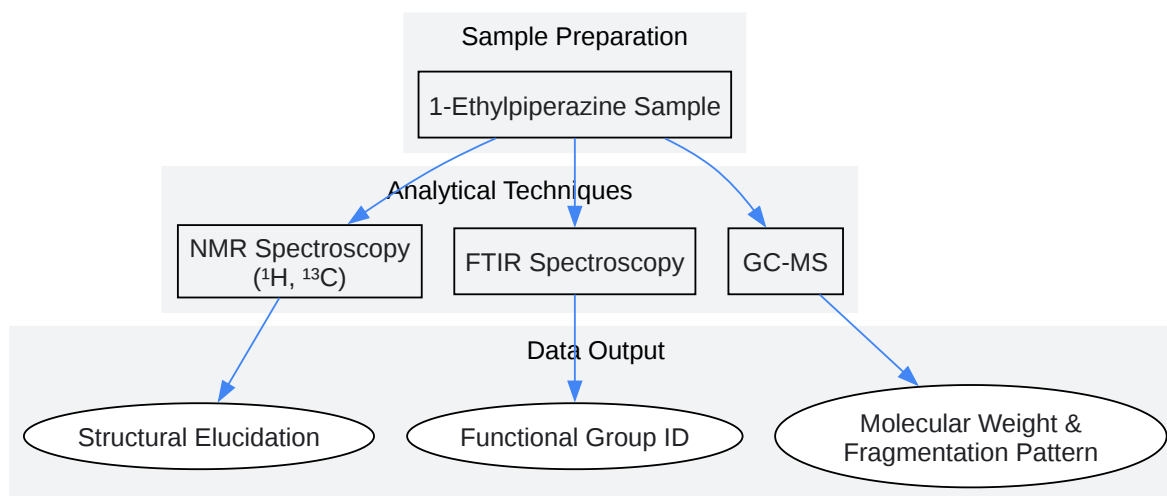
Table 4: Expected Mass Spectrometry Fragmentation for **1-Ethylpiperazine**

m/z	Relative Intensity	Possible Fragment
114	$[\text{M}]^+$	Molecular ion
99	High	$[\text{M} - \text{CH}_3]^+$
85	High	$[\text{M} - \text{C}_2\text{H}_5]^+$
70	Base Peak	$[\text{C}_4\text{H}_8\text{N}]^+$
56	High	$[\text{C}_3\text{H}_6\text{N}]^+$
42	High	$[\text{C}_2\text{H}_4\text{N}]^+$

#### Experimental Protocol for GC-MS Analysis:

- **Sample Preparation:** Prepare a dilute solution of **1-Ethylpiperazine** in a volatile organic solvent (e.g., methanol or dichloromethane).

- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- GC Conditions:
  - Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m).[1]
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
  - Injector Temperature: 250 °C.[1]
  - Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 250 °C).
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan a suitable mass range (e.g., m/z 40-300).
- Data Analysis: Identify the peak corresponding to **1-Ethylpiperazine** in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.



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Caption: Analytical workflow for **1-Ethylpiperazine** characterization.

## Applications in Research and Drug Development

**1-Ethylpiperazine** is a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1]





- **Pharmaceutical Intermediate:** It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[9] Notably, it is used in the production of antibiotics such as ciprofloxacin ethyl and enrofloxacin.[7][8] Its derivatives are also investigated for their potential in treating central nervous system disorders.[9]
- **Agrochemicals:** It serves as a precursor for the synthesis of certain pesticides and plant protectants.[3][7]
- **Other Industrial Uses:** **1-Ethylpiperazine** is also utilized in the synthesis of dyes and as a component in surfactants and fungicides.[3][7] In metal treatment, it can be used as an electroplating additive to enhance the quality of metal coatings.[9]



## Safety and Handling

**1-Ethylpiperazine** is a flammable liquid and is harmful if swallowed.[4] It can cause severe skin burns, eye damage, and may cause an allergic skin reaction and respiratory irritation.[4]

Table 5: GHS Hazard Information for **1-Ethylpiperazine**

Hazard Class	Hazard Statement	Pictogram
Flammable liquids (Category 3)	H226: Flammable liquid and vapor	
Acute toxicity, oral (Category 4)	H302: Harmful if swallowed	
Skin corrosion (Category 1B)	H314: Causes severe skin burns and eye damage	corrosive
Skin sensitization (Category 1)	H317: May cause an allergic skin reaction	
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation	H335: May cause respiratory irritation	

Source:[4]

### Handling and Storage Recommendations:

- Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Use in a well-ventilated area or under a fume hood.[10] Keep away from heat, sparks, and open flames.[11]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5] It is recommended to store at 2-8°C.[2] The substance can be sensitive to air.[2]

This technical guide is intended to provide comprehensive information for professionals working with **1-Ethylpiperazine**. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

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